Cas no 2138352-03-9 (1-cyclobutyl-3-cyclohexylpropane-1,3-dione)

1-cyclobutyl-3-cyclohexylpropane-1,3-dione structure
2138352-03-9 structure
Product Name:1-cyclobutyl-3-cyclohexylpropane-1,3-dione
CAS No:2138352-03-9
MF:C13H20O2
MW:208.296704292297
CID:6492117
PubChem ID:152489120
Update Time:2025-07-18

1-cyclobutyl-3-cyclohexylpropane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-cyclobutyl-3-cyclohexylpropane-1,3-dione
    • 2138352-03-9
    • EN300-1127643
    • Inchi: 1S/C13H20O2/c14-12(10-5-2-1-3-6-10)9-13(15)11-7-4-8-11/h10-11H,1-9H2
    • InChI Key: YBBXUAPBIYHNKW-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1CCCCC1)=O)C1CCC1

Computed Properties

  • Exact Mass: 208.146329876g/mol
  • Monoisotopic Mass: 208.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 34.1Ų

1-cyclobutyl-3-cyclohexylpropane-1,3-dione Pricemore >>

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Additional information on 1-cyclobutyl-3-cyclohexylpropane-1,3-dione

Introduction to 1-cyclobutyl-3-cyclohexylpropane-1,3-dione (CAS No. 2138352-03-9)

1-cyclobutyl-3-cyclohexylpropane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2138352-03-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This dione derivative features a unique structural framework composed of a cyclobutyl ring and a cyclohexyl substituent, linked by a propane backbone. The presence of two carbonyl groups (C=O) at the 1 and 3 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 1-cyclobutyl-3-cyclohexylpropane-1,3-dione exhibits interesting electronic and steric properties due to the combination of cyclic and acyclic moieties. The cyclobutyl ring introduces rigidity, while the cyclohexyl group provides conformational flexibility. This balance between rigidity and flexibility is highly desirable in medicinal chemistry, as it can influence both the binding affinity and metabolic stability of potential drug candidates.

In recent years, there has been growing interest in dione compounds as pharmacophores due to their ability to engage in multiple hydrogen bonding interactions with biological targets. The two carbonyl groups in 1-cyclobutyl-3-cyclohexylpropane-1,3-dione can serve as hydrogen bond acceptors, enhancing its potential for interaction with proteins and nucleic acids. This property has been exploited in the design of novel inhibitors and modulators for various therapeutic applications.

One of the most compelling aspects of 1-cyclobutyl-3-cyclohexylpropane-1,3-dione is its utility as a building block in the synthesis of more complex molecules. Its versatile reactivity allows for functionalization at multiple sites, enabling chemists to construct intricate scaffolds with tailored properties. For instance, the dione group can undergo reduction to form diols or oxidation to yield ketones, providing multiple pathways for structural diversification.

Recent advancements in computational chemistry have further highlighted the potential of 1-cyclobutyl-3-cyclohexylpropane-1,3-dione as a lead compound. Molecular modeling studies have demonstrated that its scaffold can effectively bind to target enzymes with high affinity. These studies have been particularly informative in understanding the relationship between molecular structure and biological activity, guiding the optimization of lead compounds towards improved efficacy.

The synthesis of 1-cyclobutyl-3-cyclohexylpropane-1,3-dione presents an intriguing challenge due to its complex stereochemistry. Traditional synthetic routes often require multi-step sequences involving careful control of reaction conditions to achieve high yields and enantiopurity. However, recent innovations in catalytic methods have provided more efficient pathways for its preparation. For example, asymmetric hydrogenation techniques have been employed to introduce specific stereocenters with high precision.

The pharmaceutical industry has taken note of the promising attributes of 1-cyclobutyl-3-cyclohexylpropane-1,3-dione. Several research groups have incorporated this scaffold into their libraries of candidate molecules for preclinical evaluation. Initial studies suggest that derivatives of this compound exhibit potential activity against various disease-related targets. While further research is needed to fully elucidate their therapeutic profiles, these early findings are encouraging for future drug discovery efforts.

The chemical behavior of 1-cyclobutyl-3-cyclohexylpropane-1,3-dione also makes it a valuable tool in mechanistic studies. Its reactivity with nucleophiles and electrophiles has been thoroughly investigated, providing insights into reaction pathways and transition state structures. These studies not only contribute to our fundamental understanding of organic chemistry but also inform the design of more efficient synthetic strategies.

As our understanding of biological systems continues to evolve, the demand for structurally diverse compounds like 1-cyclobutyl-3-cyclohexylpropane-1,3-dione will only increase. Its unique combination of structural features and chemical properties positions it as a key player in both academic research and industrial applications. By leveraging its potential through innovative synthetic methodologies and computational approaches, scientists are paving the way for new discoveries that could impact human health in meaningful ways.

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